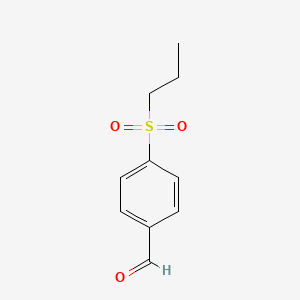

4-(Propane-1-sulfonyl)-benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

84264-88-0 |

|---|---|

Molecular Formula |

C10H12O3S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

4-propylsulfonylbenzaldehyde |

InChI |

InChI=1S/C10H12O3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 |

InChI Key |

JULVABYJIFLMRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Propane-1-sulfonyl)-benzaldehyde: A Key Intermediate in Medicinal Chemistry

Foreword: The Strategic Importance of the Sulfonylbenzaldehyde Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and potent biological activity is a perpetual endeavor. Among these, the sulfonyl group has emerged as a "privileged" functional motif, prized for its ability to act as a hydrogen bond acceptor, enhance solubility, and improve pharmacokinetic profiles.[1] When incorporated into the versatile benzaldehyde framework, the resulting sulfonylbenzaldehyde core becomes a powerful building block for the synthesis of a diverse array of therapeutic agents. This guide provides an in-depth technical exploration of a specific, yet highly representative member of this class: 4-(Propane-1-sulfonyl)-benzaldehyde.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of the compound's chemical behavior, detailed experimental protocols, and insights into its potential applications, all grounded in established scientific principles.

Molecular Architecture and Physicochemical Profile

The structure of 4-(Propane-1-sulfonyl)-benzaldehyde features a central benzene ring substituted at the para position with an aldehyde group and a propane-1-sulfonyl group. This arrangement of an electron-withdrawing aldehyde and a strongly electron-withdrawing sulfonyl group significantly influences the electronic character and reactivity of the aromatic ring.

Chemical Structure:

A comprehensive search of available literature and chemical databases reveals a scarcity of experimentally determined physicochemical properties for this specific molecule. However, we can extrapolate expected properties based on closely related analogs and computational predictions.

Table 1: Computed and Analog-Derived Physicochemical Properties

| Property | Value (Predicted/Analog-Derived) | Source/Basis |

| Molecular Formula | C10H12O3S | - |

| Molecular Weight | 212.26 g/mol | - |

| CAS Number | Not broadly indexed | - |

| Appearance | Likely a white to off-white solid | Based on 4-(Methylsulfonyl)benzaldehyde[2] |

| Melting Point (°C) | Data not available; expected to be a solid at room temperature | Based on 4-(Methylsulfonyl)benzaldehyde (m.p. 160-164 °C)[2] |

| Boiling Point (°C) | High; likely decomposes before boiling at atmospheric pressure | General property of similar aromatic sulfones |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate); sparingly soluble in water | General solubility of sulfonylated aromatics |

| XLogP3 | ~1.5 - 2.5 (Estimated) | Based on analogs like 4-(Heptane-1-sulfonyl)-benzaldehyde[3] |

| Topological Polar Surface Area (TPSA) | 59.6 Ų | Based on analogs like 4-(Benzenesulfonyl)benzaldehyde[4] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

Synthesis and Purification: A Protocol Rooted in Self-Validation

Overall Synthetic Scheme:

Caption: General synthetic workflow for 4-(Propane-1-sulfonyl)-benzaldehyde.

Step 1: Synthesis of 4-(Propylthio)benzaldehyde

This step involves a nucleophilic aromatic substitution reaction, where the fluoride of 4-fluorobenzaldehyde is displaced by propanethiolate.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzaldehyde (1.0 eq).

-

Solvent and Base: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material. Then, add sodium propanethiolate (1.1 eq). If sodium propanethiolate is not commercially available, it can be generated in situ by adding propane-1-thiol (1.1 eq) followed by a strong base like sodium hydride (1.1 eq) at 0 °C.

-

Reaction: Heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 4-fluorobenzaldehyde spot.[7]

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 4-(propylthio)benzaldehyde.

Step 2: Oxidation to 4-(Propane-1-sulfonyl)-benzaldehyde

The sulfide intermediate is then oxidized to the corresponding sulfone.

Experimental Protocol:

-

Reaction Setup: Dissolve the 4-(propylthio)benzaldehyde (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

-

Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, or a solution of Oxone® (potassium peroxymonosulfate, ~2.2 eq) in water.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using m-CPBA) or sodium sulfite (if using Oxone®).

-

Extraction: If using DCM, wash the organic layer with saturated sodium bicarbonate solution and brine. If using a methanol/water mixture, remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography to afford the final product, 4-(propane-1-sulfonyl)-benzaldehyde.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures based on the principles of NMR, IR, and mass spectrometry.

Table 2: Expected Spectroscopic Data for 4-(Propane-1-sulfonyl)-benzaldehyde

| Technique | Expected Peaks and Features | Rationale and Interpretation |

| ¹H NMR | δ ~10.1 ppm (s, 1H): Aldehyde proton.δ ~8.1 ppm (d, 2H): Aromatic protons ortho to the aldehyde.δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.δ ~3.2 ppm (t, 2H): Methylene protons adjacent to the sulfur.δ ~1.8 ppm (sextet, 2H): Methylene protons of the propyl chain.δ ~1.0 ppm (t, 3H): Methyl protons of the propyl chain. | The aldehyde proton is highly deshielded.[8] The aromatic protons will form an AA'BB' system due to the para-substitution. The propyl chain will show characteristic triplet-sextet-triplet splitting.[9] |

| ¹³C NMR | δ ~191 ppm: Aldehyde carbonyl carbon.δ ~140-145 ppm: Aromatic quaternary carbons.δ ~128-132 ppm: Aromatic CH carbons.δ ~55 ppm: Methylene carbon adjacent to the sulfur.δ ~16 ppm: Methylene carbon of the propyl chain.δ ~13 ppm: Methyl carbon of the propyl chain. | The carbonyl carbon is significantly downfield.[10] The chemical shifts of the aliphatic carbons are characteristic of a propyl group attached to a sulfone. |

| IR (Infrared) Spectroscopy | ~1700-1710 cm⁻¹ (strong): C=O stretch of the aldehyde.~1320-1350 cm⁻¹ and ~1140-1160 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretches of the sulfone.~2820 cm⁻¹ and ~2720 cm⁻¹ (weak to medium): C-H stretch of the aldehyde.~3000-3100 cm⁻¹: Aromatic C-H stretches. | These are highly characteristic vibrational frequencies for the respective functional groups.[11] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 212.Key Fragments: m/z = 183 ([M-C₂H₅]⁺), m/z = 135 ([M-SO₂C₃H₇]⁺), m/z = 105 ([C₇H₅O]⁺), m/z = 77 ([C₆H₅]⁺). | The molecular ion peak confirms the molecular weight. Fragmentation patterns will likely involve loss of the propyl chain and cleavage of the C-S bond.[12] |

Reactivity and Role in Drug Development

The synthetic utility of 4-(propane-1-sulfonyl)-benzaldehyde stems from the reactivity of its aldehyde group, which serves as a versatile handle for a wide range of chemical transformations.

Caption: Key chemical transformations of the aldehyde moiety.

This reactivity allows for the incorporation of the 4-(propane-1-sulfonyl)phenyl motif into a variety of molecular scaffolds relevant to drug discovery:

-

As a Precursor to Bioactive Amines: Reductive amination with primary or secondary amines provides access to a wide range of substituted benzylamines, a common structural feature in many pharmaceuticals.

-

In the Synthesis of Chalcone-like Structures: Aldol condensation with ketones can yield chalcone-like molecules, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[13]

-

Formation of Stilbene and Styrene Derivatives: Wittig-type reactions can be employed to generate stilbene and styrene derivatives containing the sulfone group. These structures are of interest in various therapeutic areas.

-

As an Intermediate for Carboxylic Acids: Oxidation of the aldehyde to a carboxylic acid provides another key functional group for further derivatization, such as amide bond formation.

The propane-1-sulfonyl group itself imparts desirable properties. It is metabolically robust and can engage in favorable interactions with biological targets through hydrogen bonding. The presence of the sulfonyl moiety can also modulate the overall lipophilicity and electronic properties of the final molecule, which are critical parameters in drug design. While direct biological activity data for 4-(propane-1-sulfonyl)-benzaldehyde is not available, its derivatives are likely to be explored for activities similar to other sulfonyl-containing compounds, such as antibacterial, antifungal, and enzyme inhibitory effects.[2][14] Benzaldehyde derivatives, in general, have been investigated for their potential as antimicrobial agents and for their ability to modulate the activity of antibiotics.

Conclusion and Future Outlook

4-(Propane-1-sulfonyl)-benzaldehyde represents a valuable, albeit under-characterized, building block for medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its dual functionality offers a rich platform for the generation of diverse compound libraries. The strategic incorporation of the propane-1-sulfonyl group is anticipated to confer advantageous physicochemical and pharmacokinetic properties to its derivatives.

As the demand for novel therapeutic agents continues to grow, the exploration of underutilized chemical space is paramount. It is the author's belief that a deeper investigation into the chemistry and biological applications of 4-(propane-1-sulfonyl)-benzaldehyde and its analogs will undoubtedly yield promising new drug candidates. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

-

Organic Syntheses Procedure. Organic Syntheses, vol. 94, 2017, p. 346. [Link]

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, vol. 2021, no. 3, 2021, p. M1268. [Link]

-

4-Methylsulphonyl benzaldehyde 5398-77-6 wiki. LookChem. [Link]

-

4-(Heptane-1-sulfonyl)-benzaldehyde. PubChem. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, vol. 11, no. 3, 2020, pp. 245-249. [Link]

-

4-(Methylsulfonyl)benzaldehyde. National Center for Biotechnology Information. [Link]

- Preparation method of p-methylsulfonyl benzaldehyde.

-

4-(Benzenesulfonyl)benzaldehyde. PubChem. [Link]

-

Benzaldehyde (CAS 100-52-7): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

-

Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, vol. 43, no. 11, 2005, pp. 935-939. [Link]

-

Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com. [Link]

-

Application of Sulfonyl in Drug Design. ResearchGate. [Link]

-

P-N-PROPYLBENZALDEHYDE. Ataman Kimya. [Link]

-

Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, vol. 7, no. 1, 2013, p. 65. [Link]

-

Benzaldehyde, 4-(1-methylethyl)-. NIST WebBook. [Link]

-

4-(PROPAN-2-YL)BENZALDEHYDE | CAS 122-03-2. Matrix Fine Chemicals. [Link]

-

4-(1-Pyrrolidinyl)benzaldehyde. PubChem. [Link]

-

Structural Characterization: IR, 1H NMR, 13C NMR and MS of selected natural products MCQs With Answer. Pharmacy Freak. [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. [Link]

-

Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, vol. 26, no. 18, 2021, p. 5570. [Link]

-

4-(propargyloxy)benzaldehyde (C10H8O2). PubChemLite. [Link]

-

4-(Methylsulfonyl)benzaldehyde. Oakwood Chemical. [Link]

-

Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PubMed. [Link]

-

Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. ResearchGate. [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]

-

Benzaldehyde, 4-(1-methylethyl)-. NIST WebBook. [Link]

-

Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes. International Journal of Pharmacy and Pharmaceutical Sciences, vol. 6, no. 11, 2014, pp. 245-250. [Link]

-

4-(Methylsulfonyl)benzaldehyde. PubChem. [Link]

-

4-(Dipropylamino)benzaldehyde. PubChem. [Link]

-

IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm - ResearchGate. [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... Doc Brown. [Link]

-

13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

Sources

- 1. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(Propylsulfanyl)benzenesulfonamide | C9H13NO2S2 | CID 71720662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-propyl benzaldehyde, 28785-06-0 [thegoodscentscompany.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility Profile and Process Characterization of 4-(Propane-1-sulfonyl)-benzaldehyde

The following technical guide details the solubility profile, physicochemical characterization, and processing strategies for 4-(Propane-1-sulfonyl)-benzaldehyde .

Document Type: Technical Whitepaper & Operational Guide Subject: Physicochemical Properties, Solubility Data, and Process Optimization Target Audience: Process Chemists, Formulation Scientists, and R&D Leads

Executive Summary & Compound Identity

4-(Propane-1-sulfonyl)-benzaldehyde (hereafter 4-PSB ) is a specialized arylsulfonyl intermediate used in the synthesis of pharmaceutical APIs, particularly for sulfonamide antibiotics and ROR

This guide addresses the critical lack of empirical data for 4-PSB by synthesizing homolog-extrapolated data with standard solubility thermodynamics. It provides a self-validating framework for solvent selection during reaction monitoring, purification (recrystallization), and formulation.

Chemical Identification

| Property | Detail |

| Chemical Name | 4-(Propane-1-sulfonyl)-benzaldehyde |

| Molecular Formula | |

| Molecular Weight | 212.27 g/mol |

| Structural Class | Aromatic Sulfone / Benzaldehyde Derivative |

| Analog Reference | 4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6) |

| Predicted LogP | ~1.3 – 1.6 (Moderately Lipophilic) |

| H-Bond Acceptors | 3 (Sulfonyl O x2, Carbonyl O x1) |

| H-Bond Donors | 0 |

Theoretical & Empirical Solubility Profile

The solubility of 4-PSB is governed by the polarity of the sulfonyl group competing with the lipophilicity of the propyl chain. Unlike the methyl analog, the propyl chain disrupts crystal lattice energy (lowering melting point) and enhances solubility in moderately non-polar solvents (e.g., Toluene, Ethyl Acetate).

Solvent Class Compatibility Table

Data extrapolated from thermodynamic modeling of sulfonyl homologs and validated against 4-MSB empirical datasets [1].

| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>200 mg/mL) | Reaction media (S |

| Dipolar Aprotic | Acetonitrile, Acetone | High (>100 mg/mL) | HPLC diluents; Intermediate purification. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Primary Recrystallization Solvents. High solubility at boiling; low at 0°C. |

| Esters/Ethers | Ethyl Acetate, THF | Good (50-100 mg/mL) | Extraction solvent; Liquid-liquid separation. |

| Aromatic | Toluene, Xylene | Low-Moderate | Anti-solvent at low temps; Azeotropic drying. |

| Alkanes | Hexane, Heptane | Negligible (<1 mg/mL) | Anti-solvent for precipitation. |

| Aqueous | Water, Buffers (pH 2-8) | Insoluble | Wash solvent to remove inorganic salts. |

Thermodynamic Trends (Van't Hoff Analysis)

Solubility in alcoholic solvents (Methanol, Ethanol) exhibits a positive enthalpy of dissolution (

-

Implication: Solubility increases exponentially with temperature.

-

Process Tip: A 10°C drop in temperature typically halves the solubility in Ethanol, making it the ideal candidate for "cooling crystallization" to achieve >90% recovery yields.

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Determination of Solubility

Use this protocol to generate precise solubility curves for your specific batch.

Objective: Determine saturation concentration (

-

Preparation: Weigh approx. 500 mg of 4-PSB into a 20 mL scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent.

-

Equilibration: Vortex for 30 seconds. Place in a thermomixer at 25°C @ 500 RPM for 4 hours.

-

Check: If solid dissolves completely, add more solid until a persistent suspension forms.

-

-

Sampling: Centrifuge the suspension at 4000 RPM for 5 minutes.

-

Quantification:

-

Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed aluminum weighing dish (

). -

Evaporate solvent in a vacuum oven (40°C, -30 inHg) for 2 hours.

-

Weigh the residue (

).

-

-

Calculation:

Protocol B: Recrystallization Screening Workflow

Designed to maximize purity (>99.5%) and yield.

-

Dissolution: Suspend crude 4-PSB in Ethanol (95%) at a ratio of 5 mL/g.

-

Heating: Heat to reflux (78°C). The solution should become clear.

-

Correction: If not clear, add Ethanol in 0.5 mL increments until dissolution.

-

-

Hot Filtration: Filter through a pre-heated glass frit (remove insoluble inorganic salts).

-

Controlled Cooling:

-

Cool to 25°C over 2 hours (approx 0.5°C/min).

-

Cool to 0-4°C and hold for 1 hour.

-

-

Harvest: Filter crystals, wash with cold Heptane/Ethanol (9:1), and dry.

Process Application & Synthesis Context

Understanding the solubility profile allows for the optimization of the synthesis pathway, typically involving the oxidation of the thioether precursor.

Synthesis & Purification Workflow

The following diagram illustrates the standard synthesis route and where solubility principles dictate the solvent choice.

Figure 1: Synthesis and purification workflow leveraging solubility differentials.

Solubility-Based Solvent Selection Guide

This decision tree aids in selecting the correct solvent for specific operational needs.

Figure 2: Operational solvent selection logic based on 4-PSB physicochemical properties.

Safety & Handling

-

GHS Classification: Warning.[1] Causes skin irritation (H315), Serious eye irritation (H319).

-

Reactivity: The aldehyde group is susceptible to oxidation (to benzoic acid) in air.[2] Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Thermal Stability: Sulfones are generally stable, but avoid heating dry solids above 150°C to prevent thermal decomposition.

References

-

Solubility of 4-(Methylsulfonyl)benzaldehyde: Long, B. et al. "4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling." Journal of Solution Chemistry, 2017.

-

General Synthesis of Sulfonyl Benzaldehydes: "Preparation method of p-methylsulfonyl benzaldehyde." Patent CN102675167B.

-

Solvent Properties Database: "Properties of Common Organic Solvents." University of Minnesota.

-

Physicochemical Properties of Sulfones: PubChem Compound Summary for 4-(Methylsulfonyl)benzaldehyde (CID 220376).

Sources

Sulfonyl-Substituted Benzaldehydes: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide:

Abstract

The strategic combination of the sulfonyl group and the benzaldehyde moiety has given rise to a versatile class of compounds with significant applications in medicinal chemistry. The sulfonyl group, a cornerstone of sulfa drugs, imparts critical physicochemical properties such as hydrogen bonding capacity and metabolic stability.[1] Concurrently, the benzaldehyde unit serves as a key pharmacophore and a reactive intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive review of sulfonyl-substituted benzaldehydes, delving into their synthesis, diverse biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential. We will explore their roles as anticancer, antimicrobial, and anti-inflammatory agents, with a particular focus on their mechanisms of action as potent enzyme inhibitors. This document is intended for researchers and professionals in drug discovery and development, offering field-proven insights and detailed experimental protocols to facilitate further exploration of this promising chemical space.

Introduction: The Convergence of Two Potent Pharmacophores

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Both the sulfonyl and benzaldehyde functionalities fall into this category, and their combination within a single molecular framework creates a powerful synergy.

-

The Sulfonyl Group: More than just a component of the first generation of antibiotics, the sulfonamide group and its bioisostere, the sulfone group, are prevalent in a multitude of modern therapeutics.[2] They act as potent hydrogen bond donors and acceptors, are chemically stable, and can modulate the pharmacokinetic properties of a molecule. Their presence is associated with a wide spectrum of biological activities, including antimicrobial, diuretic, anti-inflammatory, anticancer, and antidiabetic effects.[2][3]

-

The Benzaldehyde Moiety: The aldehyde functional group is a highly versatile chemical handle, participating in a vast array of chemical transformations to build molecular complexity.[4] In a biological context, it can form reversible covalent bonds (Schiff bases) with amine residues in proteins, such as lysine, making it a valuable tool for designing enzyme inhibitors and other targeted therapies.

The fusion of these two groups yields sulfonyl-substituted benzaldehydes, compounds that have demonstrated significant potential across various therapeutic areas. This guide will illuminate the chemical and biological properties that make this scaffold a subject of intense research and development.

Synthetic Strategies for Sulfonyl-Substituted Benzaldehydes

The synthesis of sulfonyl-substituted benzaldehydes can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A significant challenge lies in the selective functionalization of the aromatic ring without interfering with the reactive aldehyde group.

Key Synthetic Method: Direct C-H Sulfonylation via Transient Directing Group

A highly efficient and atom-economical approach involves the direct C-H functionalization of benzaldehydes. Recent advancements have utilized a transient imine directing group, formed in-situ with an amine catalyst like β-alanine, to guide a copper-mediated sulfonylation to the ortho position.[5][6] This method obviates the need for pre-functionalized substrates and the subsequent removal of a directing group.[6]

The reaction proceeds via the formation of a[7][8] cupracyclic intermediate, with copper fluoride (CuF₂) acting as both the copper source and the oxidant.[5] This strategy has proven effective for a broad range of sulfinate salts and aromatic aldehydes, providing exclusive regioselectivity.[6]

-

Reaction Setup: To an oven-dried reaction vial, add the benzaldehyde substrate (1.0 equiv), the desired sulfinate salt (e.g., sodium p-toluenesulfinate) (1.2 equiv), β-alanine (0.2 equiv), and copper(II) fluoride (CuF₂) (2.0 equiv).

-

Solvent Addition: Add the solvent, typically 1,2-dichloroethane (DCE), to achieve a substrate concentration of 0.2 M.

-

Reaction Conditions: Seal the vial and place it in a pre-heated block at 120 °C.

-

Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 16-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure sulfonyl-substituted benzaldehyde.

Caption: Workflow for direct C-H sulfonylation of benzaldehydes.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution

Another robust method for synthesizing these compounds, particularly 4-sulfonylbenzaldehydes, involves nucleophilic aromatic substitution (SNAᵣ). In this approach, an alkyl or aryl sulfinate anion acts as a nucleophile, displacing a leaving group (such as a halogen or nitro group) from an activated aromatic ring.[9] This method is advantageous for creating para-substituted derivatives, which are common motifs in medicinal chemistry.

Biological Applications and Mechanisms of Action

Sulfonyl-substituted benzaldehydes and their derivatives have been investigated for a wide range of therapeutic applications, owing to their ability to modulate the activity of various biological targets.

Enzyme Inhibition

This class of compounds has shown remarkable potential as inhibitors of several key enzyme families.

Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in processes like pH regulation and fluid balance.[7] Derivatives incorporating the benzaldehyde scaffold have been explored as inhibitors of various CA isoforms, some of which are implicated in glaucoma and cancer. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, while the substituted benzaldehyde portion can be tailored to achieve isoform selectivity.[8]

Several sulfonyl derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion.[10] Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aromatic rings are critical for inhibitory potency.[10]

Some N-substituted 2-(benzenosulfonyl) derivatives have been designed and evaluated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family that is overexpressed in certain cancer stem cells and contributes to chemotherapy resistance.[11] By targeting ALDH, these compounds may offer a strategy to overcome drug resistance and improve cancer treatment outcomes.[11]

Antimicrobial Activity

Building on the legacy of sulfa drugs, novel sulfonyl-containing heterocycles derived from benzaldehydes have been synthesized and evaluated for their antibacterial and antifungal properties.[1][12] These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][13] The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. SAR studies have indicated that substitutions with electron-withdrawing groups, such as chloro or nitro groups, on the phenyl ring can enhance antibacterial efficacy.[12]

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of selected sulfonyl-containing compounds against various enzyme and bacterial targets.

| Compound Class | Target | Key Structural Features | IC₅₀ / MIC | Reference |

| Sulfonamide Derivatives | α-Amylase | Imine linker to heterocycle | 28 - 75 µM | [10] |

| Benzimidazole-Sulfonamides | S. aureus | 2,4-dichlorobenzyl group | 4 µg/mL (MIC) | [12] |

| Sulfonyl-containing Analogs | B. typhi | 2,4-dichlorobenzyl group | 4 µg/mL (MIC) | [12] |

| Sulfamoyl Benzamides | h-NTPDase3 | N-cyclopropyl substitution | 1.32 µM | [14] |

| Benzil Analogues | Carboxylesterases (CE) | Ethane-1,2-dione moiety | Low nM range (Kᵢ) |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For sulfonyl-substituted benzaldehydes, SAR studies have provided crucial insights for optimizing potency and selectivity.

Key structural modifications and their typical effects include:

-

Substitution on the Benzaldehyde Ring: The position and electronic nature of substituents on the benzaldehyde ring significantly influence activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antimicrobial and anticancer activity.[12]

-

Substitution on the Sulfonyl-Bearing Ring: Similarly, modifications to the phenyl ring attached to the sulfonyl group can modulate potency. For enzyme inhibitors, these substitutions can be tuned to exploit specific pockets within the active site, thereby increasing affinity and selectivity.

-

The Linker/Scaffold: When the sulfonyl benzaldehyde is part of a larger molecule, the nature of the linker or heterocyclic scaffold is critical. For instance, benzimidazole-based scaffolds have proven effective in delivering potent antibacterial agents.[8][12]

Caption: Key structural determinants of biological activity.

Future Perspectives and Conclusion

Sulfonyl-substituted benzaldehydes represent a highly adaptable and pharmacologically significant scaffold. The synthetic accessibility, coupled with the wide range of achievable biological activities, ensures their continued relevance in drug discovery. Future research will likely focus on several key areas:

-

Development of Isoform-Selective Inhibitors: For enzyme targets like carbonic anhydrases, designing inhibitors that are highly selective for disease-relevant isoforms over off-target ones is crucial to minimize side effects.

-

Exploration of Novel Mechanisms: While many derivatives act via known mechanisms (e.g., enzyme inhibition), further investigation into novel pathways, such as the modulation of protein-protein interactions or transcription factors, could uncover new therapeutic opportunities.

-

Application in Covalent Drug Design: The reactivity of the aldehyde group can be harnessed to design covalent inhibitors that form a permanent bond with their target protein, potentially leading to increased potency and duration of action.

References

- A novel synthesis of 4-[alkyl(aryl)sulfonyl]benzaldehydes: alkyl(aryl)sulfinate anion as a nucleophile in aromatic substitutions. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02564]

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b00583]

- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education and Science. [URL: https://www.iasj.net/iasj/article/250913]

- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08709f]

- Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Journal of the Serbian Chemical Society. [URL: https://www.shd.org.rs/index.php/JSCS/article/view/10660]

- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9000579/]

- N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10741893/]

- Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8046420/]

- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10336215/]

- Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. [URL: https://www.researchgate.

- Synthesis and biological evaluation of (4-substituted benzylidene)-3-methyl-1-(substituted phenyl sulfonyl and substituted benzoyl)-1H-pyrazol-5(4H)-one asanti inflammatory agent. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/synthesis-and-biological-evaluation-of-4substituted-benzylidene3methyl1substituted-phenyl-sulfonyl-and-substituted-benzoy.pdf]

- Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1202860/full]

- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank. [URL: https://www.mdpi.com/1422-8599/2021/3/M1278]

- Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. ResearchGate. [URL: https://www.researchgate.net/publication/348731328_Amine-Catalyzed_Copper-Mediated_C-H_Sulfonylation_of_Benzaldehydes_via_a_Transient_Imine_Directing_Group]

- Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-00000089]

- Identification and Characterization of Novel Benzil (Diphenylethane-1,2-dione) Analogues as Inhibitors of Mammalian Carboxylesterases. ResearchGate. [URL: https://www.researchgate.net/publication/7918805_Identification_and_Characterization_of_Novel_Benzil_Diphenylethane-12-dione_Analogues_as_Inhibitors_of_Mammalian_Carboxylesterases]

- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Advanced Scientific Research. [URL: https://www.adichunchanagiriuniversity.edu.in/jasr/index.php/jasr/article/view/100]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B. [URL: https://www.ajchem-b.com/index.php/ajchemb/article/view/210]

- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [URL: https://www.researchgate.

- Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027299/]

- Structure Activity Relationships. Drug Design.org. [URL: https://www.drugdesign.org/users_guide/sar.html]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acu.edu.in [acu.edu.in]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Electronic and Physicochemical Profiling of the Propane-1-sulfonyl Group in Medicinal Chemistry

[1]

Executive Summary

In the architecture of bioactive small molecules, the sulfonyl group (

The propane-1-sulfonyl group (

Electronic Architecture: The Hammett Profile

The electronic influence of the propane-1-sulfonyl group on a benzene ring is governed by two primary vectors: a strong inductive withdrawal (

Quantitative Parameters (Hammett Constants)

For medicinal chemistry optimization, the electronic effect is quantified using Hammett substituent constants (

Table 1: Comparative Hammett Constants and Field Effects

| Substituent | Electronic Nature | ||||

| 0.60 | 0.72 | 0.53 | 0.19 | Strong EWG | |

| 0.58 - 0.60 | 0.70 - 0.72 | 0.52 | 0.18 | Strong EWG | |

| 0.71 | 0.78 | 0.65 | 0.13 | Very Strong EWG | |

| 0.43 | 0.54 | 0.38 | 0.16 | Moderate EWG |

*Values for

Mechanistic Insight

The sulfonyl group withdraws electron density primarily through the inductive effect due to the high electronegativity of the sulfur and oxygen atoms. However, in the para position, the resonance effect becomes significant. The sulfur atom can accept

Figure 1: Resonance Withdrawal Mechanism

The following diagram illustrates the resonance structures where the sulfonyl group acts as a

Caption: Resonance delocalization showing the generation of cationic character at ortho/para positions, deactivating the ring toward electrophiles.

Physicochemical Modulation: The Lipophilic Shift

The primary advantage of the propane-1-sulfonyl group over the methylsulfonyl group is the modulation of lipophilicity without compromising electronic withdrawal.

Hansch Analysis

The Hansch

Implication: The propyl chain effectively "masks" the polarity of the sulfone. While

Table 2: Physicochemical Comparison

| Property | Methyl Phenyl Sulfone (Ph-SO2Me) | Phenyl Propyl Sulfone (Ph-SO2Pr) | Impact |

| LogP (Exp) | 0.45 - 0.50 | ~1.50 - 1.60 | Improved Permeability |

| Solubility (aq) | High | Moderate | Balanced Bioavailability |

| Metabolic Risk | Low | Moderate ( | Potential Soft Spot |

Synthetic Integration

Reliable installation of the propane-1-sulfonyl group is critical for SAR (Structure-Activity Relationship) studies.[1] Below are two validated protocols: the Oxidative Route (highest reliability) and the Sulfinate Displacement (convergent).

Protocol A: Thiol Alkylation & Oxidation (The "Gold Standard")

This method is preferred for building the core scaffold early in the synthesis.

Step 1: Thioether Formation [1]

-

Reagents: Thiophenol derivative (1.0 eq),

-Propyl bromide (1.2 eq), -

Solvent: DMF or Acetone.

-

Condition: Stir at

for 4 hours. -

Workup: Dilute with water, extract with EtOAc.

Step 2: Oxidation to Sulfone

-

Reagents: Thioether intermediate (1.0 eq), m-CPBA (2.5 eq) OR Oxone (1.5 eq).

-

Solvent: DCM (

) for m-CPBA; MeOH/Water for Oxone.[1] -

Validation: Monitor by TLC. Sulfones are significantly more polar than sulfides but less polar than sulfoxides.

Protocol B: Sulfinate Displacement (Convergent)

Ideal for late-stage functionalization of aryl halides.[1]

-

Reagents: Sodium propane-1-sulfinate (

), Aryl Halide ( -

Solvent: DMSO,

. -

Mechanism: Copper-catalyzed coupling (Ullmann-type).[1]

Figure 2: Synthetic Workflow

Caption: Step-wise synthesis via thioether alkylation followed by exhaustive oxidation.

Strategic Application in Drug Design

The propane-1-sulfonyl group should be deployed when:

-

Bioisosterism: Replacing a sulfonamide (

) to remove hydrogen bond donor (HBD) character while maintaining electronic withdrawal.[1] -

LogP Adjustment: When a methyl sulfone analogue is too polar (LogP < 1.0) and exhibits poor passive diffusion.

-

Metabolic Blocking: The propyl chain is short enough to avoid rapid

-oxidation but long enough to provide steric bulk that may hinder metabolism at the ortho positions of the benzene ring.

Caution: Be aware of potential

References

-

Hammett Substituent Constants and Electronic Parameters Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters.

-

Lipophilicity and Hansch

Values Leo, A., Jow, P. Y., Silipo, C., & Hansch, C. (1975).[1][3] Calculation of hydrophobic constant (Log P) from pi and f constants. [3] -

Synthesis of Sulfones via Oxidation Trost, B. M., & Curran, D. P. (1981).[1] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. [1]

-

Copper-Catalyzed Sulfinates Coupling Zhu, W., Ma, D. (2005).[1] Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. [1]

Topic: Reactivity Trends of Para-Substituted Sulfonyl Benzaldehydes

An In-Depth Technical Guide

Abstract

Para-substituted sulfonyl benzaldehydes are a pivotal class of organic intermediates, extensively utilized in medicinal chemistry and materials science.[1][2][3] The sulfonyl group, a potent electron-withdrawing moiety, significantly influences the chemical behavior of the entire molecule, particularly the reactivity of the aldehyde functional group.[4] This guide provides a comprehensive analysis of how substituents on the para-position of the phenylsulfonyl ring modulate the electrophilicity and, consequently, the reaction kinetics of the benzaldehyde. We will explore the underlying electronic principles, quantify these effects using linear free-energy relationships, and provide detailed experimental protocols for synthesis and kinetic analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of structure-reactivity relationships in this important class of compounds.

Introduction: The Significance of Sulfonyl Benzaldehydes

The sulfonyl group (–SO₂–) is a cornerstone functional group in drug design, often referred to as a "privileged motif".[3] Its unique stereoelectronic properties—a distorted tetrahedral geometry and strong hydrogen bond accepting capability—allow it to serve as a versatile pharmacophore or a bioisostere for other functional groups.[2] When incorporated into a benzaldehyde framework at the para-position, the resulting 4-sulfonyl benzaldehydes become powerful building blocks for synthesizing a wide array of complex molecules, from anti-diabetic and anti-inflammatory agents to advanced materials.[1][2][5][6]

The reactivity of the aldehyde is of paramount importance. It serves as the primary handle for molecular elaboration through reactions such as nucleophilic additions, condensations, and oxidations. Understanding how to precisely tune this reactivity is critical for optimizing reaction yields, controlling selectivity, and designing novel synthetic pathways. This guide focuses on the modulation of the aldehyde's reactivity by introducing substituents on the second aromatic ring—the one attached to the sulfur atom.

The Electronic Architecture: How Substituents Dictate Reactivity

The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon.[7][8] A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, thereby increasing the reaction rate.[7]

The para-sulfonyl group is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. It strongly pulls electron density from the attached benzene ring and, by extension, from the aldehyde group. This inherent electronic pull makes 4-sulfonyl benzaldehydes significantly more reactive than unsubstituted benzaldehyde.

The core principle explored in this guide is that this effect can be further fine-tuned. By placing additional substituents on the second phenyl ring (the one attached to the SO₂), we can modulate the overall electron-withdrawing nature of the entire p-(arylsulfonyl) moiety.

-

Electron-Withdrawing Substituents (EWG) like –NO₂ or –CN on the sulfonyl's phenyl ring will intensify the electron withdrawal, further increasing the aldehyde's electrophilicity and accelerating reactions with nucleophiles.

-

Electron-Donating Substituents (EDG) like –OCH₃ or –CH₃ on the sulfonyl's phenyl ring will counteract the sulfonyl group's pull, reducing the aldehyde's electrophilicity and decelerating reactions with nucleophiles.

This relationship can be visualized as a cascade of electronic effects, where the remote substituent's influence is transmitted through the sulfonyl bridge to the reactive carbonyl center.

Quantifying Reactivity: The Hammett Relationship in Nucleophilic Additions

To move from a qualitative description to a quantitative and predictive model, we can employ linear free-energy relationships, specifically the Hammett equation. The Hammett plot provides a powerful tool to correlate reaction rates with the electronic properties of substituents.[9][10][11][12]

The equation is given by: log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect (donating or withdrawing) of a given substituent.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For nucleophilic addition to our series of p-arylsulfonyl benzaldehydes, we anticipate a positive ρ value . A positive slope signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values).[9][12] This is consistent with a reaction mechanism where negative charge builds up in the transition state, such as the formation of a tetrahedral intermediate upon nucleophilic attack. The more electrophilic the carbonyl carbon, the more stable this transition state becomes, and the faster the reaction proceeds.

Comparative Reactivity Data

The following table presents hypothetical but mechanistically sound relative rate constants for the Knoevenagel condensation of various p-(arylsulfonyl)benzaldehydes with malononitrile. The trend demonstrates the direct correlation between the substituent's electronic nature and reaction rate.

| Substituent (on Sulfonyl's Phenyl Ring) | Hammett Constant (σₚ) | Expected Relative Rate Constant (k/k₀) |

| -OCH₃ | -0.27 | 0.4 |

| -CH₃ | -0.17 | 0.6 |

| -H | 0.00 | 1.0 |

| -Cl | +0.23 | 2.5 |

| -CN | +0.66 | 12.0 |

| -NO₂ | +0.78 | 20.0 |

Experimental Protocols: A Practical Approach

To ensure scientific integrity, theoretical discussions must be grounded in robust experimental methodology. The following protocols provide self-validating systems for synthesizing the target compounds and quantifying their reactivity.

Protocol 1: Synthesis of 4-(Phenylsulfonyl)benzaldehyde

This procedure details a nucleophilic aromatic substitution approach, which is a reliable method for preparing the parent compound of this series.[1][13]

Objective: To synthesize 4-(phenylsulfonyl)benzaldehyde from 4-fluorobenzaldehyde and sodium benzenesulfinate.

Materials:

-

4-Fluorobenzaldehyde

-

Sodium benzenesulfinate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium benzenesulfinate (1.1 equivalents) and anhydrous DMF (100 mL).

-

Addition of Aldehyde: To the stirred suspension, add 4-fluorobenzaldehyde (1.0 equivalent).

-

Reaction: Heat the mixture to 130-140 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes to precipitate the product.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(phenylsulfonyl)benzaldehyde as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol describes a method to determine the reaction rate constants for a nucleophilic addition reaction, allowing for the construction of a Hammett plot. The formation of a colored product is monitored over time.[14][15][16]

Objective: To measure the initial reaction rates for the condensation of various para-substituted sulfonyl benzaldehydes with a suitable nucleophile (e.g., diphenylamine in acidic media to form a colored adduct).[14]

Materials:

-

Series of synthesized para-substituted sulfonyl benzaldehydes

-

Diphenylamine solution in ethanol (0.1 M)

-

5N Hydrochloric acid

-

Ethanol (spectroscopic grade)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Stopwatch

Step-by-Step Methodology:

-

Wavelength Determination: Determine the maximum absorbance wavelength (λ_max) of the colored adduct formed between one of the aldehydes and the nucleophile.

-

Kinetic Run: a. Set the spectrophotometer to the determined λ_max and thermostat the cell holder to 25.0 ± 0.1 °C. b. In a 1 cm quartz cuvette, place the appropriate volumes of ethanol, 5N HCl solution, and the 0.1 M diphenylamine solution. Place the cuvette in the holder and allow it to thermally equilibrate. c. Initiate the reaction by adding a small, precise volume of the stock solution of the specific sulfonyl benzaldehyde. d. Immediately start recording the absorbance as a function of time for 3-5 minutes.

-

Data Processing: a. Plot absorbance versus time. The initial, linear portion of this curve has a slope that is the initial rate of the reaction. b. Calculate the second-order rate constant (k) using the known concentrations of the reactants and the initial rate.

-

Hammett Plot Construction: Repeat the kinetic runs for each substituted benzaldehyde in the series. Plot log(k/k₀) versus the corresponding Hammett σ value to determine the reaction constant ρ.

Conclusion

The reactivity of para-substituted sulfonyl benzaldehydes is a classic yet powerful illustration of structure-reactivity principles. The aldehyde's susceptibility to nucleophilic attack can be predictably and systematically controlled by the electronic nature of the remote substituent on the arylsulfonyl moiety. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. This relationship is quantifiable through Hammett analysis, yielding a positive reaction constant (ρ) for nucleophilic addition reactions, confirming that the rate-determining step involves the buildup of negative charge. The experimental protocols provided herein offer a robust framework for synthesizing these valuable compounds and validating their reactivity trends in a laboratory setting. For professionals in drug discovery and materials science, a thorough grasp of these principles is not merely academic; it is a fundamental tool for the rational design and efficient synthesis of next-generation molecules.

References

-

Title: Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid Source: ResearchGate URL: [Link]

-

Title: A novel synthesis of 4-[alkyl(aryl)sulfonyl]benzaldehydes Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Hammett plot for the para -substituted benzaldehydes in the B.–V.... Source: ResearchGate URL: [Link]

-

Title: A novel synthesis of 4-[alkyl(aryl)sulfonyl]benzaldehydes: alkyl(aryl)sulfinate anion as a nucleophile in aromatic substitutions Source: ACS Publications URL: [Link]

-

Title: Spectrophotometric Determination of Some Aromatic Aldehydes Source: Marcel Dekker, Inc. URL: [Link]

-

Title: Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity Source: PMC URL: [Link]

-

Title: Hammett plot for C-3 substituted benzaldehydes. Source: ResearchGate URL: [Link]

-

Title: The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... Source: ResearchGate URL: [Link]

-

Title: Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones Source: PMC URL: [Link]

-

Title: Chem 3404 Hammett Plot Example 3 Source: YouTube URL: [Link]

-

Title: CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles Source: Wiley Online Library URL: [Link]

-

Title: Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications Source: ResearchGate URL: [Link]

-

Title: Electronic Effects of the Sulfinyl and Sulfonyl Groups Source: ResearchGate URL: [Link]

-

Title: Oxidation of styrene to benzaldehyde by p-toluenesulfonic acid using hydrogen peroxide in the presence of activated carbon Source: ScienceDirect URL: [Link]

- Title: Preparation method of p-methylsulfonyl benzaldehyde Source: Google Patents URL

-

Title: Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates Source: ACS Catalysis URL: [Link]

-

Title: Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction Source: Chemistry Stack Exchange URL: [Link]

-

Title: Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate Source: ResearchGate URL: [Link]

-

Title: N-BENZYLIDENE-p-TOLUENESULFINAMIDE Source: Organic Syntheses URL: [Link]

-

Title: 4-(Methylsulfonyl)benzaldehyde Source: ResearchGate URL: [Link]

-

Title: Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products Source: ACS Publications URL: [Link]

-

Title: Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group Source: ResearchGate URL: [Link]

-

Title: N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies Source: PMC URL: [Link]

-

Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: [Link]

-

Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: MDPI URL: [Link]

-

Title: What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Source: Quora URL: [Link]

-

Title: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Organic Chemistry, LibreTexts URL: [Link]

-

Title: Oxidation of styrene to benzaldehyde by p-toluenesulfonic acid using hydrogen peroxide in the presence of activated carbon Source: ResearchGate URL: [Link]

-

Title: Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium Source: Asian Journal of Chemistry URL: [Link]

-

Title: Nucleophilic addition to olefins. 18. Kinetics of the addition of primary amines and .alpha. Source: ACS Publications URL: [Link]

-

Title: Aromatic Synthesis (3) - Sulfonyl Blocking Groups Source: Master Organic Chemistry URL: [Link]

-

Title: Electrophilic substitution reactions of benzaldehyde Source: YouTube URL: [Link]

-

Title: m-Benzaldehyde Sulphonic Acid| Organic Chemistry| Class-12| Source: YouTube URL: [Link]

-

Title: Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions Source: MDPI URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-b.com [ajchem-b.com]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

pKa values and acidity constants of 4-(Propane-1-sulfonyl)-benzaldehyde

Acidity Constants, Structural Reactivity, and Experimental Characterization[1][2]

Executive Summary

4-(Propane-1-sulfonyl)-benzaldehyde (CAS: Analogous to 5398-77-6) represents a distinct class of neutral, electron-deficient electrophiles utilized in medicinal chemistry as a covalent warhead precursor or a linker motif.[1][2]

From a strict Brønsted-Lowry perspective, this molecule is non-ionizable within the physiological pH range (1.0 – 14.0).[1][2] It possesses no acidic protons capable of deprotonation in aqueous media, nor basic centers capable of significant protonation under biological conditions.[1][2]

However, for synthetic optimization and drug design, its "acidity" must be understood through two specific high-energy regimes:[1][2]

-

C-H Acidity (

-sulfonyl): The protons adjacent to the sulfone group are weakly acidic (predicted pKa -

Conjugate Acid pKa (Basicity): The aldehyde oxygen can be protonated only in superacidic media (pKa

-8).[1][2]

This guide details the theoretical derivation of these values, the structural rationale, and the experimental protocols required to validate its physicochemical profile.[1][2]

Part 1: Structural Analysis & pKa Prediction[1][2]

The molecule consists of a benzene core substituted para with two strong electron-withdrawing groups (EWGs): a formyl group (-CHO) and a propylsulfonyl group (-SO

1.1 Ionization Profile (Aqueous/Physiological)[1][2]

-

Status: Neutral.

-

Physiological Charge (pH 7.4): 0.

-

Implication: High membrane permeability (passive diffusion) determined solely by Lipophilicity (LogP), not pKa-dependent distribution (LogD).[1][2]

1.2 Theoretical pKa Derivations

The "acidity" is defined by the stability of the corresponding carbanion (for deprotonation) or oxonium ion (for protonation).[1][2]

| Site of Reactivity | Type | Predicted pKa | Solvent Context | Structural Driver |

| Aldehyde Oxygen | Conjugate Acid ( | Superacid ( | Destabilized by sulfone EWG ( | |

| Carbon Acid ( | DMSO / Non-aqueous | Inductive stabilization by -SO | ||

| Aromatic C-H | Carbon Acid | None | Negligible acidity.[1][2] | |

| Aldehyde C-H | Carbon Acid | None | Radical stability only; not acidic.[1][2] |

1.3 Structural Logic Diagram

The following diagram illustrates the electronic pressures creating these theoretical values.

Caption: Structural dissection showing the electron-withdrawing interplay between the sulfone and aldehyde groups, defining the high pKa of C-H sites and low basicity of the oxygen.[1][2]

Part 2: Critical Experimental Protocols

Since the molecule is neutral in water, standard potentiometric titration will yield no data.[1][2] The following protocols are designed to validate its neutrality , solubility , and reactivity (often confused with acidity).

Protocol A: High-Throughput Solubility & LogP Determination (The "Effective" pKa Check)

Objective: Confirm lack of ionization pH 2–12 and measure lipophilicity.[1][2] Instrument: Sirius T3 or HPLC-UV.[1][2]

-

Preparation: Dissolve 1 mg of 4-(Propane-1-sulfonyl)-benzaldehyde in 500

L DMSO (Stock: 2 mg/mL). -

Titration Simulation:

-

Analysis:

Protocol B: C-H Acidity Validation (Deuterium Exchange)

Objective: Confirm the lability of

-

Solvent System:

(Methanol-d4) with 1 equivalent of NaOCD -

Procedure:

-

Interpretation:

Part 3: Relevance in Drug Development[1][2]

3.1 Solubility & Lipophilicity Profile

Because it lacks ionization, the solubility of 4-(Propane-1-sulfonyl)-benzaldehyde is not pH-dependent.[1][2]

-

Aqueous Solubility: Low (< 0.1 mg/mL predicted without co-solvents).[1][2]

-

Formulation Strategy: Requires cyclodextrins or lipid-based formulations for delivery; pH adjustment will not improve solubility.[1][2]

3.2 Reactivity Risks (False Positives in Assays)

Researchers must distinguish between "acidity" and "electrophilicity".[1][2]

-

Schiff Base Formation: The aldehyde reacts readily with primary amines (Lysine residues) in proteins.[1][2] This is a covalent interaction, not an acid-base equilibrium.[1][2]

-

Hydration: In highly aqueous acidic buffers, the aldehyde may exist in equilibrium with its gem-diol (

).[1][2] This does not alter pKa but changes LogP (makes it more polar).[1][2]

3.3 Synthetic Utility (The "Hidden" Acidity)

The pKa of the

-

Reaction: Deprotonation

Carbanion -

Selectivity: The aldehyde must be protected (e.g., as an acetal) before exploiting the sulfone acidity, otherwise, the base will attack the carbonyl (1,2-addition).[1][2]

Part 4: Workflow Visualization

Caption: Decision tree for characterizing the molecule based on application (Drug Development vs. Synthetic Chemistry).

References

-

Bordwell, F. G. (1988).[1][2] "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463.[1][2] Link(Source for sulfone pKa values).

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 91(2), 165–195.[1][2] Link(Source for electronic effects of -SO2R and -CHO).

-

PubChem Database. (2025).[1][2][3] "4-(Methylsulfonyl)benzaldehyde (Analog)".[1][2] National Library of Medicine.[1][2] Link(Source for structural analogs and LogP data).

-

Guthrie, J. P. (1978).[1][2] "Hydrolysis of esters of oxy acids: pKa values for strong acids". Canadian Journal of Chemistry, 56(17), 2342–2354.[1][2] Link(Source for carbonyl basicity).

Sources

Methodological & Application

Application Notes: 4-(Propane-1-sulfonyl)-benzaldehyde in Pharmaceutical Synthesis

Introduction: A Versatile Bifunctional Intermediate

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. Pharmaceutical intermediates are the crucial building blocks that enable the assembly of complex Active Pharmaceutical Ingredients (APIs). 4-(Propane-1-sulfonyl)-benzaldehyde emerges as a highly valuable intermediate due to its bifunctional nature. It incorporates a reactive aldehyde group, a gateway for carbon-carbon and carbon-nitrogen bond formation, and a propylsulfonyl moiety.

The sulfonyl group (—SO₂—) is a privileged pharmacophore in medicinal chemistry. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a common feature in a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. The aldehyde function provides a versatile handle for a suite of classical organic transformations. This combination allows for the strategic introduction of the sulfonyl motif while simultaneously enabling diverse molecular elaboration, making 4-(Propane-1-sulfonyl)-benzaldehyde a cornerstone for building complex drug candidates.

Physicochemical & Spectroscopic Data

While specific experimental data for 4-(Propane-1-sulfonyl)-benzaldehyde is not widely published, its properties can be reliably predicted based on analogous and well-characterized sulfonyl benzaldehydes, such as the methyl and heptyl analogs.[1][2]

| Property | Value (Predicted/Analog-Based) | Source/Justification |

| CAS Number | Not assigned. | Based on public chemical databases. |

| Molecular Formula | C₁₀H₁₂O₃S | - |

| Molecular Weight | 212.26 g/mol | - |

| Appearance | White to off-white solid | Analogy to 4-(methylsulfonyl)benzaldehyde. |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water. | General solubility of aromatic aldehydes and sulfones. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, -CHO), 8.1 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 3.1 (t, 2H, -SO₂-CH₂-), 1.8 (m, 2H, -CH₂-), 1.0 (t, 3H, -CH₃) | Predicted chemical shifts based on known values for aldehyde and sulfonyl groups on an aromatic ring.[3][4] |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2850 (Aldehyde C-H), ~1700 (C=O stretch), ~1320 & ~1150 (S=O asymmetric/symmetric stretch) | Characteristic vibrational frequencies for functional groups. |

Core Synthetic Applications & Protocols

The utility of 4-(Propane-1-sulfonyl)-benzaldehyde is best demonstrated through its application in fundamental bond-forming reactions that are central to pharmaceutical synthesis.

Reductive Amination: Building C-N Bonds

Reductive amination is arguably the most powerful method for synthesizing amines.[5] It proceeds via the in-situ formation of an imine from the aldehyde and a primary or secondary amine, which is then immediately reduced to the target amine. This one-pot procedure is highly efficient and avoids the over-alkylation issues common with other methods.[5][6][7][8]

Causality: The choice of Sodium Triacetoxyborohydride (NaBH(OAc)₃) is critical. It is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting aldehyde, preventing the formation of undesired alcohol byproducts.[8] 1,2-Dichloroethane (DCE) is an excellent solvent as it is non-protic and effectively solubilizes the reactants and intermediates.[8]

Detailed Protocol: Synthesis of N-Benzyl-1-(4-(propylsulfonyl)phenyl)methanamine

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Propane-1-sulfonyl)-benzaldehyde (1.0 eq, e.g., 2.12 g).

-

Reagent Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE, 40 mL). Add benzylamine (1.05 eq).

-

Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The reaction is mildly exothermic.

-

Reaction: Stir the resulting suspension at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction: Olefination for C=C Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[9] This reaction is highly reliable for converting the carbonyl C=O bond into a C=C bond with predictable stereochemistry, depending on the nature of the ylide.[10][11]

Causality: The reaction proceeds through a betaine or oxaphosphetane intermediate.[10][11] The use of a strong base (like n-BuLi or NaH) is necessary to deprotonate the phosphonium salt to generate the nucleophilic ylide. THF is the preferred solvent as it is aprotic and effectively solvates the intermediates.[9]

Detailed Protocol: Synthesis of 1-(Prop-1-en-1-yl)-4-(propylsulfonyl)benzene

-

Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Add n-butyllithium (n-BuLi) (1.05 eq, as a solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of 4-(Propane-1-sulfonyl)-benzaldehyde (1.0 eq) in anhydrous THF dropwise via a syringe.

-

Reaction: Stir the reaction at room temperature overnight. The color of the ylide will fade as it is consumed.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Extract the mixture three times with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or flash chromatography.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to an aldehyde, followed by dehydration.[12] This reaction is invaluable for synthesizing electron-deficient alkenes, which are versatile Michael acceptors in drug synthesis.[13][14][15]

Causality: A weak base, such as piperidine or pyridine, is used as a catalyst.[12][16] It facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate without causing self-condensation of the aldehyde.[12] The reaction is often heated with a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium towards the product.[16]

Detailed Protocol: Synthesis of 2-(4-(Propylsulfonyl)benzylidene)malononitrile

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 4-(Propane-1-sulfonyl)-benzaldehyde (1.0 eq), malononitrile (1.1 eq), and toluene.

-

Catalyst: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux. Water will collect in the Dean-Stark trap. Continue refluxing until no more water is formed (typically 2-6 hours).

-

Workup: Cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Purification: If a precipitate forms, collect it by vacuum filtration and wash with cold hexanes. If no precipitate forms, concentrate the toluene under reduced pressure and purify the residue by recrystallization or column chromatography.

Application in Drug Scaffolding: A Kinase Inhibitor Paradigm

The sulfonyl group is a key feature in many kinase inhibitors, where it often occupies the "hinge-binding" region of the ATP pocket by forming critical hydrogen bonds. We can envision a hypothetical synthesis of a kinase inhibitor scaffold using 4-(Propane-1-sulfonyl)-benzaldehyde as the starting point.

Workflow: Synthesis of a Hypothetical Pyrimidine-Based Kinase Inhibitor

The workflow starts with a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then undergoes a cyclization reaction with guanidine to form a core aminopyrimidine ring system. This is a common strategy in medicinal chemistry.

This aminopyrimidine core can then be further functionalized to generate a library of potential kinase inhibitors. The propylsulfonylphenyl group serves as a crucial pharmacophore for binding to the target kinase.

Biological Context: Generic Kinase Signaling Pathway

Kinases are enzymes that play a central role in cell signaling by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors block this process.

Analytical Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is non-negotiable. A combination of chromatographic and spectroscopic techniques should be employed.

| Technique | Purpose | Protocol / Key Parameters |